molecular formula C11H9N3O3 B7499748 (2-Methyl-3-nitrophenyl)-pyrazol-1-ylmethanone

(2-Methyl-3-nitrophenyl)-pyrazol-1-ylmethanone

Cat. No. B7499748
M. Wt: 231.21 g/mol
InChI Key: WLQHPVAYDUALPP-UHFFFAOYSA-N
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Description

(2-Methyl-3-nitrophenyl)-pyrazol-1-ylmethanone, commonly known as MNPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. MNPM is a pyrazole derivative that has shown promising results in scientific research, particularly in drug discovery and development.

Mechanism of Action

The mechanism of action of MNPM is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. MNPM has been shown to inhibit COX-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. MNPM has also been shown to inhibit MMP-9, an enzyme involved in the breakdown of extracellular matrix proteins. In addition, MNPM has been shown to inhibit HDACs, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MNPM has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. MNPM has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the migration of immune cells to sites of inflammation. MNPM has also been shown to reduce pain in animal models of inflammation and neuropathic pain. In addition, MNPM has been shown to exhibit antitumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

MNPM has several advantages for lab experiments, including its ease of synthesis and its potential applications in drug discovery and development. MNPM has been shown to exhibit various biological activities, making it a promising lead compound for the development of new drugs. However, MNPM also has several limitations, including its low solubility in water and its potential toxicity. Further research is needed to fully understand the advantages and limitations of MNPM for lab experiments.

Future Directions

There are several future directions for the study of MNPM. One area of research is the development of MNPM-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of research is the study of the mechanism of action of MNPM, including its interactions with enzymes and signaling pathways. In addition, further research is needed to fully understand the advantages and limitations of MNPM for lab experiments, including its potential toxicity and its effects on biological systems. Overall, MNPM is a promising compound that has the potential to contribute to various fields of scientific research.

Synthesis Methods

MNPM can be synthesized using a variety of methods, including the reaction of 2-methyl-3-nitrobenzoyl chloride with pyrazole in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography. Other methods involve the use of different starting materials and reagents, such as 2-methyl-3-nitrophenylhydrazine and 1-(2-chloroacetyl)pyrazole. The synthesis of MNPM is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

MNPM has been extensively studied in scientific research due to its potential applications in drug discovery and development. It has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties. MNPM has been studied as a potential inhibitor of several enzymes, including COX-2, MMP-9, and HDACs. In addition, MNPM has been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

(2-methyl-3-nitrophenyl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-8-9(4-2-5-10(8)14(16)17)11(15)13-7-3-6-12-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQHPVAYDUALPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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